(E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
Descripción
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-17-8-6-15(7-9-17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14,24H,10-13H2/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFWFLPFGHSSGI-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic compound characterized by its thiazole ring, piperazine moiety, and a hydroxylated benzylidene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is C20H19N3O2S, with a molecular weight of approximately 365.45 g/mol. The thiazole core is known for its diverse biological activities, making it an attractive scaffold in drug design.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The functional groups present in the compound facilitate hydrogen bonding and electrostatic interactions, which modulate the activity of these targets. The exact pathways are context-dependent but often involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. Studies have shown that (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one demonstrates activity against various bacterial strains. In vitro assays revealed the following Minimum Inhibitory Concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The IC50 values obtained from these studies are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 10.5 |
| HCT116 | 12.3 |
| PC3 | 15.0 |
These findings indicate that (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one may induce apoptosis and inhibit tumor growth through various mechanisms, potentially involving modulation of apoptosis-related proteins such as Mcl-1.
Study on Antitumor Activity
A study published in MDPI evaluated the thiazole derivatives' ability to inhibit DYRK1A kinase, which plays a critical role in cancer progression. The compound was found to inhibit DYRK1A with an IC50 value of approximately 500 nM, indicating its potential as a therapeutic agent for cancers where DYRK1A is overexpressed .
Interaction Studies
Another study focused on the binding affinity of this compound to various biological targets. Using molecular docking simulations, it was demonstrated that (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one binds effectively to the active sites of target proteins involved in cancer signaling pathways.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among thiazol-4-one analogs include:
- Substituents on the benzylidene group: Electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OH, OCH₃) groups influence electronic properties and biological activity.
- Amino group substitutions: Piperazine, piperidine, allylamino, or cyclopropylamino groups affect solubility, bioavailability, and target binding.
Table 1: Selected Thiazol-4-one Derivatives and Their Properties
Key Observations :
- Hydroxybenzylidene Derivatives: The target compound and 3h () share a 4-hydroxybenzylidene group, which may enhance hydrogen bonding with biological targets. However, 3h’s allylamino group yields a higher melting point (338°C) compared to analogs with bulkier substituents .
- Chlorinated Analogs : Compounds like 6d (2,4-dichlorobenzylidene) exhibit lower melting points (245–247°C) but potent antimicrobial activity, suggesting halogenation improves membrane permeability .
- Piperazine/Piperidine Substitutions: The target’s 4-phenylpiperazinyl group likely enhances solubility and receptor affinity compared to piperidin-1-yl () or cyclopropylamino () groups, though direct activity data is lacking .
Antifungal Activity:
- highlights that dichlorobenzylidene (e.g., 9b) and naphthalenylamino derivatives (e.g., 10) show >250× higher activity than ketoconazole, emphasizing the role of electron-withdrawing groups and aromatic systems in enhancing fungicidal effects .
- The target compound’s 4-hydroxybenzylidene group may offer moderate activity, but its phenylpiperazine moiety could improve pharmacokinetics, such as blood-brain barrier penetration .
Antimicrobial and Enzyme Inhibitory Effects:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the thiazole core via cyclization of a thioamide and α-haloketone precursor.
- Step 2 : Condensation of 4-hydroxybenzaldehyde with the thiazol-4(5H)-one intermediate under acidic or basic conditions to introduce the benzylidene group .
- Step 3 : Functionalization with 4-phenylpiperazine via nucleophilic substitution or coupling reactions.
- Optimization : Solvent choice (e.g., 1,4-dioxane or ethanol), temperature (reflux conditions), and catalysts (e.g., piperidine or sodium acetate) significantly affect yield and purity . Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the benzylidene proton (δ ~8.1 ppm) and aromatic protons from the phenylpiperazine moiety (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, as demonstrated in analogous thiazol-4(5H)-ones .
Q. What are the primary biological activities associated with this compound’s structural analogs?
- Key Findings :
- Antimicrobial Activity : Thiazol-4(5H)-ones with hydroxybenzylidene groups exhibit MIC values <10 µg/mL against Gram-positive bacteria .
- Anticancer Potential : Analogous compounds show IC₅₀ values of 2–15 µM against breast (MCF-7) and colon (DLD-1) cancer cell lines via apoptosis induction .
- Neuroprotective Effects : Piperazine-containing derivatives modulate serotonin/dopamine receptors, suggesting CNS applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazol-4(5H)-ones?
- Methodology :
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., NCI-60 panel) to quantify potency variations .
- Structural Comparisons : Use molecular docking to correlate substituent effects (e.g., 4-hydroxy vs. 4-methoxy groups) with target binding (e.g., kinase inhibition) .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Lesyk et al., 2007; Geronikaki et al., 2008) to identify trends in activity-structure relationships .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
- Methodology :
- Target Identification : Use affinity chromatography or proteomics (e.g., SILAC) to isolate binding partners .
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways affected in treated cells (e.g., PI3K/AKT or MAPK) .
- In Vivo Validation : Test efficacy in xenograft models (e.g., nude mice with DLD-1 tumors) while monitoring toxicity via histopathology .
Q. How can the compound’s pharmacokinetic properties be improved without compromising bioactivity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxybenzylidene) to enhance solubility .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine oxidation) and guide structural modifications .
Critical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
